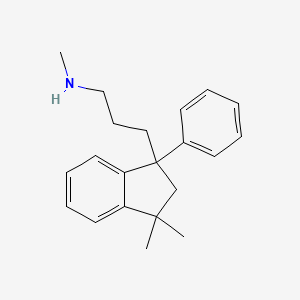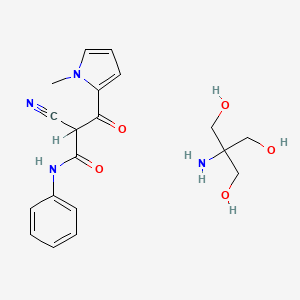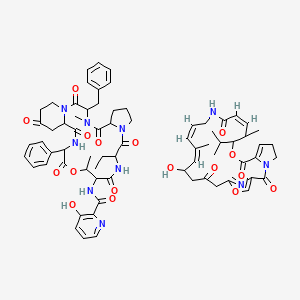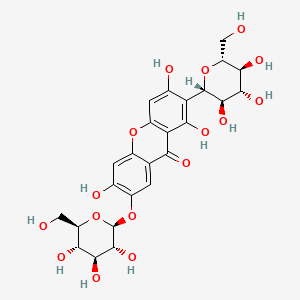
Neomangiferin
Übersicht
Beschreibung
Neomangiferin is a natural plant polyphenol of C-glycosylxanthone structure . It is a xanthonoid polyphenol extracted from fruit, peel, bark, and leaf of Mangifera indica L. (mango) . It has been found to have various structures, including native mangiferin, isomangiferin, homomangiferin, and this compound .
Synthesis Analysis
The total synthesis of this compound has been achieved starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose . The key steps involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization for the construction of the core xanthone skeleton .Molecular Structure Analysis
This compound is a C-glycosylxanthone structure . Its molecular formula is C25H28O16 .Chemical Reactions Analysis
The key steps in the synthesis of this compound involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 584.48 g/mol . Its CAS Registry Number is 64809-67-2 .Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und Gewebeverteilung
Neomangiferin wurde hinsichtlich seiner Pharmakokinetik und Gewebeverteilung untersucht . Es wurde festgestellt, dass this compound eine schlechte orale Absorption und eine langsame Clearance aus dem Körper aufweist . Dies könnte Auswirkungen auf die Anwendung in der Wirkstoffabgabe und Dosierung haben.
Traditionelle Chinesische Medizin
This compound ist ein Bestandteil von Anemarrhenae rhizoma (AR), einer Pflanze, die in der traditionellen Chinesischen Medizin häufig zur Behandlung von fiebrigen Erkrankungen, Husten und Diabetes eingesetzt wird . Das Vorhandensein von this compound in AR trägt zu seinen verschiedenen biologischen Aktivitäten bei .
Entzündungshemmende Eigenschaften
This compound ist bekannt für seine entzündungshemmenden Eigenschaften . Dies macht es möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antioxidative Aktivität
Es wurde festgestellt, dass this compound eine signifikante antioxidative Aktivität besitzt . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verhindern oder verlangsamen können.
Antidiabetische Wirkungen
This compound wurde auf seine antidiabetischen Wirkungen untersucht . Dies könnte es zu einem potenziellen Kandidaten für die Behandlung oder das Management von Diabetes machen.
Antikrebs-Eigenschaften
Die Forschung hat auch gezeigt, dass this compound möglicherweise antikrebseigenschaften besitzt . Dies deutet darauf hin, dass es möglicherweise in Krebsbehandlungsstrategien eingesetzt werden könnte.
Antibakterielle Aktivität
Es wurde festgestellt, dass this compound antibakterielle Eigenschaften besitzt . Dies bedeutet, dass es möglicherweise zur Behandlung bakterieller Infektionen eingesetzt werden könnte.
Strahlenschutzaktivitäten
This compound wurde auf seine Strahlenschutzaktivitäten untersucht . Dies deutet darauf hin, dass es möglicherweise zum Schutz vor Strahlenschäden eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Neomangiferin, a natural C-glycosylxanthone, has been shown to interact with several targets. It has been found to inhibit tartrate-resistant acid phosphatase, a biochemical marker of osteoclast function and bone resorption . It also suppresses IL-17 and RORγ t expression and induces IL-10 and forkhead box P3 expression .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. For instance, it suppresses the expression of IL-17 and RORγ t, which are involved in inflammation and immune responses, and induces the expression of IL-10 and forkhead box P3, which are associated with anti-inflammatory and immunoregulatory effects .
Biochemical Pathways
Mangiferin, a closely related compound, has been shown to have antioxidant, anti-infective, anticancer, antidiabetic, cardiovascular, neuroprotective, and immunomodulatory properties . It is likely that this compound affects similar pathways.
Pharmacokinetics
This compound exhibits poor oral absorption and slow clearance from the body . The oral absolute bioavailability of this compound was estimated to be 0.53%±0.08% with an elimination half-life (t 1/2) value of 2.74±0.92 h, indicating its poor absorption and/or strong metabolism in vivo .
Result of Action
This compound has been shown to have antiosteoporotic action in ovariectomized rats . It also elicits anti-colitic effects . Furthermore, it has been found to suppress epithelial ovarian tumor spread by decreasing the expression of MMP2 and MMP9 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is determined by its low solubility in the small intestine and extensive metabolism due to colon action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOVGXVRYBSGI-IRXABLMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317610 | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64809-67-2 | |
| Record name | Neomangiferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomangiferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



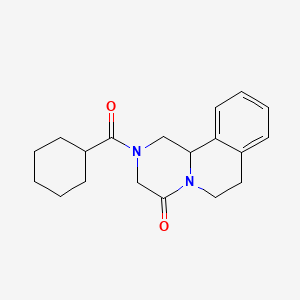

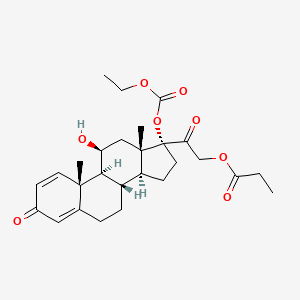
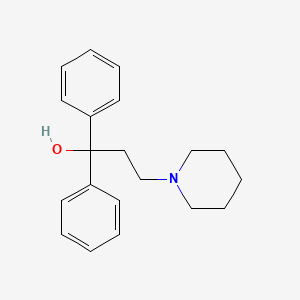

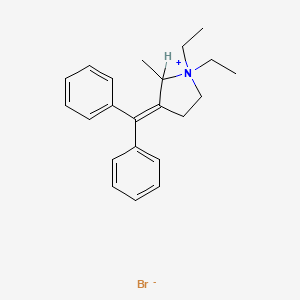
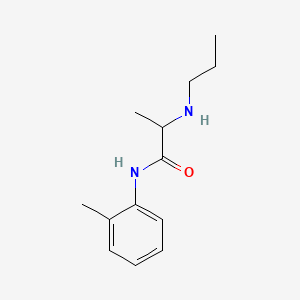


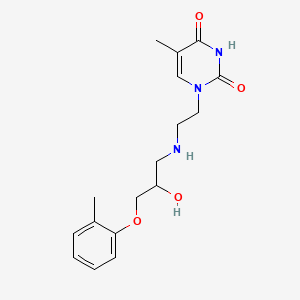
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
